molecular formula C17H13F3N4O2S3 B2918699 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 477212-74-1

2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2918699
CAS No.: 477212-74-1
M. Wt: 458.49
InChI Key: SPLLBOOHZWGNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide features a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to an acetamide moiety. Key structural elements include:

  • Trifluoromethylphenyl group: Enhances metabolic stability and electron-withdrawing effects.
  • Dual sulfanyl bridges: May improve solubility and coordination with metal ions or biological targets .

This scaffold is part of a broader class of 1,3,4-thiadiazole derivatives explored for anticonvulsant, anticancer, and antimicrobial activities .

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S3/c18-17(19,20)11-5-1-2-6-12(11)21-14(26)9-28-16-24-23-15(29-16)22-13(25)8-10-4-3-7-27-10/h1-7H,8-9H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLLBOOHZWGNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an acyl chloride to form the acetamido group.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the thiadiazole-thiophene intermediate with a trifluoromethylphenyl derivative through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, the compound exhibits potential antimicrobial, antifungal, and antiviral activities. It is being investigated for its ability to inhibit the growth of various pathogens.

Medicine

In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The thiadiazole ring’s 5-position is critical for modulating activity. Key analogs include:

Compound Name Substituent at 5-position Biological Activity Key Properties
Target Compound 2-(Thiophen-2-yl)acetamido Proposed anticancer/anticonvulsant High lipophilicity (CF₃, thiophene); molecular weight ~476 g/mol (estimated)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide () 4-Methoxybenzylsulfanyl Not reported Increased solubility (methoxy group); MW: ~510 g/mol
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Amino Anticancer (inferred) Polar amino group enhances water solubility; MW: 368.79 g/mol
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide () 4-Chlorobenzylsulfanyl Not reported Electron-withdrawing Cl improves stability; MW: 476.0 g/mol

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability.
  • Bulky substituents (e.g., benzyl, thiophen-2-yl) enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted agents .

Variations in the Aromatic Acetamide Side Chain

The phenyl ring’s substituents influence target affinity and pharmacokinetics:

Compound Name Substituent on Phenyl Ring Impact
Target Compound 2-(Trifluoromethyl) High metabolic stability; strong electron-withdrawing effect
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () 2-(Trifluoromethyl) Similar to target compound but lacks thiophene’s π-stacking potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide () 3-(Trifluoromethyl) Enhanced rigidity from benzothiazole; lower yield (19%) in synthesis
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 3,4-Dichloro Twisted conformation reduces steric hindrance; R₂²(8) hydrogen-bonding motif

Key Observations :

  • Trifluoromethyl groups improve resistance to oxidative metabolism but may reduce water solubility.
  • Halogenated phenyl rings (e.g., Cl, CF₃) enhance binding to hydrophobic pockets in enzymes .

Biological Activity

The compound 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel addition to the family of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring system, which is a well-documented scaffold in medicinal chemistry due to its broad spectrum of biological activities. The presence of the thiophene moiety and the trifluoromethyl group enhances its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance, a study found that derivatives containing the 1,3,4-thiadiazole structure displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under review has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it was evaluated against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines using the MTT assay .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HT-2915Induction of apoptosis via Bax/Bcl-2 modulation
A43110Inhibition of VEGFR-2 signaling pathway
PC320Cell cycle arrest at G0/G1 phase

The mechanism of action primarily involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival .

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound has been reported to reduce pro-inflammatory cytokines in vitro and in vivo models. This suggests its potential utility in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced cytotoxic effects against cancer cells compared to their electron-donating counterparts. The compound showed a significant reduction in cell viability in A431 cells, correlating with increased levels of pro-apoptotic proteins .
  • Antimicrobial Testing : In a comparative study assessing various thiadiazole compounds against resistant bacterial strains, this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.